molecular formula C15H24N2O6S B2818198 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-06-5

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2818198
CAS RN: 1396809-06-5
M. Wt: 360.43
InChI Key: BEIVYLUOPVPAAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a piperidine dione group attached to a sulfonyl group, which is further connected to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.43. It is a solid in physical form .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural elucidation of compounds structurally related to 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione, emphasizing the importance of spiro compounds and azaspirocycles in medicinal chemistry. The synthesis of such compounds often involves complex reactions and offers insights into the relationship between structure and activity, which is crucial for the design of new molecules with potential therapeutic applications (Li et al., 2015).

Anticonvulsant Properties

Several studies have investigated the anticonvulsant properties of compounds structurally similar to the queried chemical, highlighting the potential of azaspiro and piperidine derivatives in the treatment of seizure disorders. These compounds have been evaluated in various seizure models, and some have shown promising activity, underscoring the potential of such chemical frameworks in developing new anticonvulsant agents (Kamiński et al., 2008).

Pharmacophore Exploration

Research on analogs of the compound has contributed to understanding the pharmacophoric elements essential for biological activity. Studies on derivatives have helped delineate the structural features necessary for binding to biological targets, aiding in the rational design of more effective and selective agents for various therapeutic applications (Goetz et al., 1995).

Mechanistic Insights

Investigations into compounds with a similar structural motif have provided insights into their mechanism of action, particularly in modulating neurological pathways. Understanding how these compounds interact with neurological receptors can inform the development of novel treatments for neurological disorders, offering a pathway to more effective and targeted therapies (Obniska & Kamiński, 2006).

properties

IUPAC Name

1-[2-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]ethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6S/c1-14(2)22-10-15(11-23-14)8-16(9-15)24(20,21)7-6-17-12(18)4-3-5-13(17)19/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVYLUOPVPAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione

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